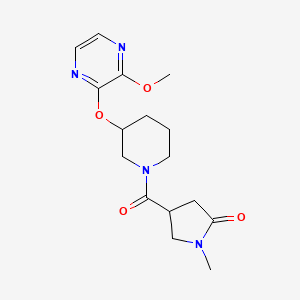
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various piperidine and related compounds has been explored in the literature, with a focus on their potential biological activities. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines demonstrated potent antiallergy activity in the passive foot anaphylaxis assay, indicating their potential as antiallergic agents . Similarly, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and showed significant antibacterial and antifungal activity, with their structures confirmed by various spectroscopic methods . These studies highlight the diverse synthetic routes and the importance of structural characterization in developing pharmacologically active piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the title compound in one study contained two independent molecules with the piperazine ring adopting a chair conformation, and the dihedral angles between the rings were found to be crucial for the compound's conformation . In another study, the molecular packing of a pyridine derivative involved loosely held dimers, which could be relevant for its biological function . These findings underscore the importance of molecular conformation and intermolecular interactions in the design of piperidine-based drugs.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-Nitrophenyl-1-piperidinostyrene reacted with an aromatic diazonium salt to afford arylhydrazonal, which could then yield pyridazine derivatives, oxadiazoles, and 1,2,3-triazole derivatives . These reactions demonstrate the versatility of piperidine derivatives as building blocks for synthesizing a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structures. For example, the N-[(4-arylpiperazin-1-yl)-methyl] derivatives of pyrrolidine diones were synthesized and tested for anticonvulsant activity, with their structures confirmed by elemental and spectral analyses . The crystal and molecular structures of analgesic isothiazolopyridines were determined, revealing the influence of hydrogen bonds and π-π interactions on molecular packing . Additionally, the synthesis and characterization of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones provided insights into their conformational preferences and antimicrobial activities . These studies illustrate the relationship between the chemical properties of piperidine derivatives and their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Nonpeptide Alphavβ3 Antagonists
Compounds similar to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one" have been explored for their potential as nonpeptide alphavβ3 antagonists. For instance, research into 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid highlighted its potency and selectivity as an alpha(v)beta(3) receptor antagonist, demonstrating significant promise for the prevention and treatment of osteoporosis. This research underscores the compound's excellent in vitro profile and its efficacy in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
Anticonvulsant Properties
Another area of application is the synthesis and testing of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione for anticonvulsant activity. These compounds showed significant promise in the maximum electroshock seizure (MES) and metrazole seizure threshold tests, indicating their potential for treating convulsive disorders (Obniska & Zagórska, 2003).
Antimicrobial Activity
Compounds structurally related to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one" have also been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of [N-methyl-3t-alkyl-2r,6c-diaryl-4-ylidine]-5′-methylthiozolidin-4-ones demonstrated active antimicrobial properties against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Prakash, Pandiarajan, & Kumar, 2013).
Propiedades
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-19-9-11(8-13(19)21)16(22)20-7-3-4-12(10-20)24-15-14(23-2)17-5-6-18-15/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFQIIQHZEUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

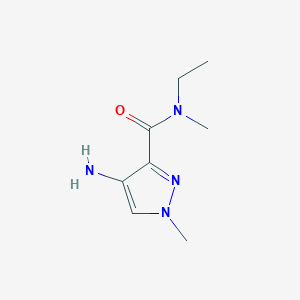
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
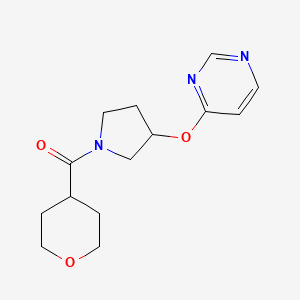
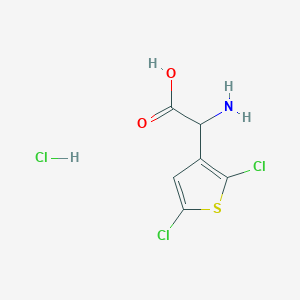
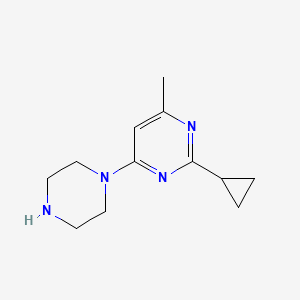
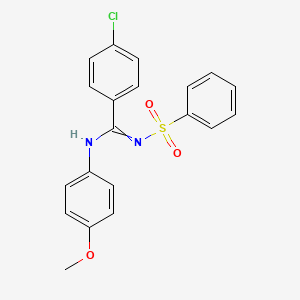
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
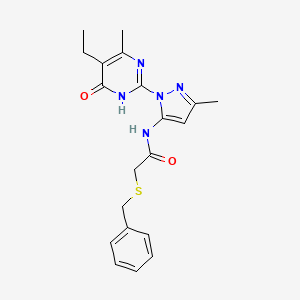
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
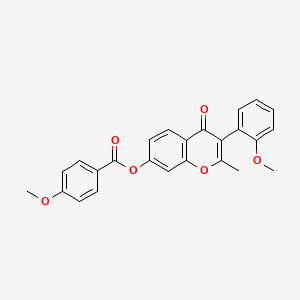
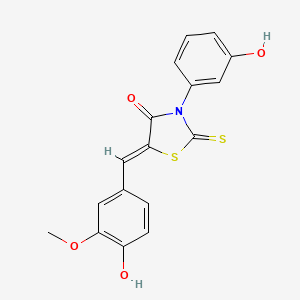
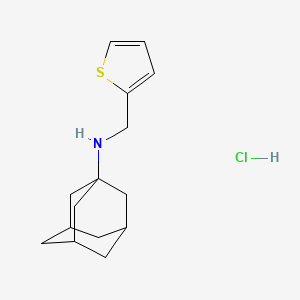
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)